3-bromo-N-(2,2,2-trifluoroethyl)aniline
Description
Significance of Halogenated and Fluorinated Aniline (B41778) Derivatives in Modern Chemistry
The introduction of halogen atoms, particularly fluorine, into aniline derivatives can dramatically alter their physicochemical properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine and trifluoromethyl groups, in particular, are of high interest in medicinal chemistry due to their ability to enhance the potency and bioavailability of drug candidates. The unique electronic properties of fluorine can also modulate the acidity of the amine group, thereby affecting its reactivity and interaction with other molecules.
Overview of N-Alkyl Anilines and Their Academic Research Relevance
N-alkylation of anilines is a fundamental transformation in organic synthesis, leading to the formation of secondary and tertiary amines with broad applications. alfa-chemistry.com These N-alkyl anilines serve as crucial intermediates in the synthesis of dyes, polymers, and biologically active compounds. Academic research often focuses on developing novel and efficient methods for N-alkylation, including catalytic approaches that offer improved selectivity and sustainability. uq.edu.au The nature of the N-alkyl group can significantly impact the steric and electronic environment of the nitrogen atom, influencing the compound's reactivity and physical properties.
Specific Research Context of 3-bromo-N-(2,2,2-trifluoroethyl)aniline
While the broader classes of halogenated, fluorinated, and N-alkylated anilines are subjects of extensive research, publicly available scientific literature and patent databases contain limited specific information on this compound. Its chemical structure suggests its potential as an intermediate in the synthesis of more complex molecules for the pharmaceutical or agrochemical industries. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the N-(2,2,2-trifluoroethyl) group can impart desirable properties such as increased metabolic stability.
The synthesis of this compound would likely involve the N-alkylation of 3-bromoaniline (B18343) with a 2,2,2-trifluoroethylating agent or the reductive amination of 3-bromobenzaldehyde (B42254) with 2,2,2-trifluoroethylamine (B1214592). An iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride has been reported as a potential synthetic route for similar compounds. nih.gov
Below are the basic chemical properties of this compound and its parent compound, 3-bromoaniline.
| Property | This compound | 3-bromoaniline |
| CAS Number | 1021116-42-6 | 591-19-5 |
| Molecular Formula | C₈H₇BrF₃N | C₆H₆BrN |
| Molecular Weight | 254.05 g/mol | 172.02 g/mol |
| Predicted XlogP | 3.7 | 2.1 |
This data is sourced from PubChem. uni.lu
Direct N-Trifluoroethylation Approaches to Anilines
This synthetic strategy focuses on forming the nitrogen-carbon bond between a trifluoroethyl source and an aniline derivative, in this case, 3-bromoaniline. These methods leverage catalytic processes to achieve N-H insertion or cross-coupling reactions.
A notable advancement in the synthesis of N-trifluoroethylated anilines is the use of iron porphyrin catalysts with 2,2,2-trifluoroethylamine hydrochloride as the trifluoroethyl source. nih.govnih.govrsc.org This method facilitates a one-pot N-H insertion through a cascade reaction sequence involving diazotization followed by N-trifluoroethylation. nih.govrsc.org
The reaction is typically catalyzed by iron(III) tetraphenylporphyrin chloride (FeTPPCl) and proceeds in an aqueous solution. nih.gov The proposed mechanism suggests that 2,2,2-trifluoroethylamine hydrochloride reacts with a nitrite (B80452) source, such as sodium nitrite, under acidic conditions to form trifluoromethyl diazomethane (B1218177) (CF3CHN2) in situ. rsc.org The iron porphyrin catalyst is believed to react with this diazo compound to generate a reactive iron-carbene intermediate. rsc.org This intermediate is then susceptible to nucleophilic attack by the aniline substrate, leading to the formation of the N-trifluoroethylated product and regeneration of the catalyst. rsc.orgiastate.edu This process is efficient for a variety of primary and secondary anilines, demonstrating good functional group compatibility and affording products in good yields. nih.govrsc.org
Table 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Various Anilines
| Aniline Substrate | Catalyst | Reagents | Yield (%) |
|---|---|---|---|
| o-Methylaniline | FeTPPCl | CF3CH2NH2·HCl, NaNO2, CH3COOH | 83 |
| N-Methylaniline | FeTPPCl | CF3CH2NH2·HCl, NaNO2, CH3COOH | 75 |
| 4-Bromo-N-methylaniline | FeTPPCl | CF3CH2NH2·HCl, NaNO2, CH3COOH | 70 |
Note: Data extracted from studies on iron porphyrin-catalyzed N-H insertion reactions. nih.gov
The N-H insertion reaction can also be performed using trifluoromethyl diazomethane (CF3CHN2) as a direct reagent, catalyzed by other transition metals. rsc.org CF3CHN2 is an attractive synthon that is typically synthesized from 2,2,2-trifluoroethylamine hydrochloride. rsc.org
Research has demonstrated that both silver(I) and copper(I) complexes can effectively catalyze the N-trifluoroethylation of anilines using CF3CHN2. rsc.orgresearchgate.net The mechanism is thought to proceed through the formation of a metal-carbene intermediate, which subsequently undergoes insertion into the N-H bond of the aniline. researchgate.net This approach provides a straightforward route to N-trifluoroethyl anilines. researchgate.net For instance, silver-catalyzed reactions have been shown to be effective for N-trifluoroethylation, while copper catalysts have also been employed for insertions into various heteroatom-hydrogen bonds. rsc.orgchinesechemsoc.org
Table 2: Metal-Catalyzed N-H Insertion of Anilines with CF3CHN2
| Catalyst System | Substrate | Key Features | Reference |
|---|---|---|---|
| Silver(I) Complex | Anilines | Straightforward N-trifluoroethylation | rsc.org, researchgate.net |
| Copper(I) Complex | Anilines | Extension to various heteroatom-H bonds | rsc.org, chinesechemsoc.org |
An alternative approach to forming the aryl-nitrogen bond is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govberkeley.eduacs.org This method would involve coupling an aryl halide, such as 1,3-dibromobenzene (B47543), with 2,2,2-trifluoroethylamine to ultimately yield the target molecule.
A significant challenge in these reactions is the potential instability of the fluorinated aniline products under the typically harsh reaction conditions, which often involve strong bases and high temperatures. nih.govberkeley.edu To circumvent this issue, a specialized catalytic system has been developed. This system utilizes a catalyst derived from a palladium precursor, such as [Pd(allyl)Cl]2, and a bulky, electron-rich monophosphine ligand like AdBippyPhos. nih.gov Crucially, a weaker base, potassium phenoxide (KOPh), is employed instead of traditional strong bases like alkoxides. nih.govberkeley.edu
These milder conditions allow the coupling of various aryl bromides and chlorides with fluoroalkylamines to proceed in high yield with low catalyst loadings (often <0.50 mol%). nih.govacs.org Mechanistic studies indicate that due to the electron-withdrawing nature of the fluoroalkyl group on the amine, the turnover-limiting step of the catalytic cycle is the final C–N bond-forming reductive elimination. nih.govberkeley.edu
Table 3: Palladium-Catalyzed Coupling of Aryl Halides with 2,2,2-Trifluoroethylamine
| Aryl Halide | Catalyst/Ligand | Base | Yield (%) |
|---|---|---|---|
| 4-n-Butylbromobenzene | [Pd(allyl)Cl]2 / AdBippyPhos | KOPh | 94 |
| 4-Bromobenzonitrile | [Pd(allyl)Cl]2 / AdBippyPhos | KOPh | 97 |
| 1-Bromo-3,5-dimethylbenzene | [Pd(allyl)Cl]2 / AdBippyPhos | KOPh | 95 |
Note: Data from studies on palladium-catalyzed arylation of fluoroalkylamines. nih.gov
Regioselective Bromination Strategies for N-(2,2,2-trifluoroethyl)aniline Precursors
This second major strategy begins with an N-(2,2,2-trifluoroethyl)aniline core and introduces a bromine atom onto the aromatic ring. The primary difficulty lies in achieving the desired meta-substitution pattern.
Electrophilic aromatic substitution is the standard method for introducing a bromine atom onto an aniline ring. A variety of brominating agents can be used, with N-Bromosuccinimide (NBS) being a particularly common choice due to its mild nature and ease of handling. thieme-connect.comwikipedia.org NBS is effective for the bromination of electron-rich aromatic compounds, including anilines and phenols. wikipedia.orgrsc.org
The reaction conditions, especially the choice of solvent, can significantly influence the outcome and regioselectivity of the bromination. thieme-connect.comlookchem.com For example, using polar aprotic solvents like N,N-dimethylformamide (DMF) with NBS has been reported to favor high para-selectivity in the bromination of anilines. wikipedia.org Other studies have investigated the bromination of meta-substituted anilines with NBS in a range of solvents, demonstrating that the isomer distribution is markedly dependent on the polarity of the reaction medium. thieme-connect.com Solid-state bromination using NBS has also been explored as a method to achieve selective nuclear bromination. rsc.org
Controlling the position of bromination on an N-substituted aniline ring is dictated by the electronic properties of the substituent. The N-(2,2,2-trifluoroethyl)amino group, like other amino groups, possesses a lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. This effect makes the group activating and strongly ortho, para-directing for electrophilic aromatic substitution. Consequently, the direct electrophilic bromination of N-(2,2,2-trifluoroethyl)aniline would be expected to yield a mixture of 2-bromo- and 4-bromo-N-(2,2,2-trifluoroethyl)aniline, with the desired 3-bromo isomer being a minor product, if formed at all.
To achieve meta-bromination, the directing influence of the amino group must be altered. The established strategy for this transformation is to perform the reaction under strongly acidic conditions. In a highly acidic medium, the nitrogen atom of the amino group is protonated to form an anilinium ion (-NH2+R). The resulting positive charge on the nitrogen atom makes the substituent strongly electron-withdrawing and deactivating via the inductive effect. This deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles, such as Br+, to the meta position.
The regioselectivity of the bromination of substituted anilines has been shown to be highly dependent on solvent polarity. thieme-connect.comlookchem.com In polar solvents, the electron-donating character of the free amino group is more pronounced, favoring para-substitution. thieme-connect.com Conversely, less polar solvents can lead to mixtures of isomers where ortho-substituted products may be more prevalent. thieme-connect.com By carefully selecting the brominating agent and controlling the acidity and polarity of the reaction medium, it is possible to influence the position of substitution and favor the formation of the meta-bromo isomer.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNMALBHZQVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-bromo-N-(2,2,2-trifluoroethyl)aniline, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete picture of the molecular framework.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons on the aromatic ring and the N-trifluoroethyl side chain. The aromatic region typically displays complex splitting patterns due to spin-spin coupling between non-equivalent protons. Based on the 1,3-disubstitution pattern, four signals are expected.
The aliphatic portion of the spectrum is characterized by a quartet, a result of the methylene (B1212753) (-CH₂-) protons being coupled to the three adjacent fluorine atoms of the trifluoromethyl (-CF₃) group. The secondary amine proton (-NH-) would likely appear as a broad singlet, though its chemical shift and appearance can be highly dependent on solvent, concentration, and temperature.
Expected ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J) | Notes |
|---|---|---|---|---|
| Aromatic H (C2-H) | ~6.8-7.0 | t (triplet) or s (singlet) | J ≈ 2 Hz | Small meta-coupling to H4/H6. May appear as a singlet. |
| Aromatic H (C4-H) | ~6.6-6.8 | dd (doublet of doublets) | J ≈ 8 Hz, 2 Hz | Ortho-coupling to H5, meta-coupling to H2. |
| Aromatic H (C5-H) | ~7.0-7.2 | t (triplet) | J ≈ 8 Hz | Ortho-coupling to H4 and H6. |
| Aromatic H (C6-H) | ~6.7-6.9 | dd (doublet of doublets) | J ≈ 8 Hz, 2 Hz | Ortho-coupling to H5, meta-coupling to H2. |
| Aliphatic CH₂ | ~3.8-4.2 | q (quartet) | ³J(H,F) ≈ 9 Hz | Coupling to the three fluorine atoms of the CF₃ group. |
| Amine NH | Variable (broad) | s (singlet, broad) | N/A | Position and shape are solvent and concentration dependent. |
Note: The expected values are based on analyses of structurally similar compounds like 3-bromoaniline (B18343) and N-trifluoroethyl anilines and may vary based on experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated. The carbon atom of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C,F)). The methylene carbon (-CH₂-) will also be a quartet due to two-bond coupling (²J(C,F)). The aromatic carbons show distinct shifts influenced by the bromine and N-trifluoroethyl substituents.
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
|---|---|---|
| C1 (C-NH) | ~147-150 | Singlet |
| C2 | ~115-118 | Singlet |
| C3 (C-Br) | ~122-125 | Singlet |
| C4 | ~120-123 | Singlet |
| C5 | ~130-133 | Singlet |
| C6 | ~112-115 | Singlet |
| CH₂ | ~45-50 | Quartet |
| CF₃ | ~124-127 | Quartet |
Note: These are predicted chemical shift ranges. Actual values depend on the solvent and reference standard used.
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent. They are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a triplet due to coupling with the two adjacent methylene protons (³J(F,H)). The chemical shift is characteristic of a CF₃ group attached to a carbon adjacent to a nitrogen atom.
Expected ¹⁹F NMR Data
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| -CF₃ | ~ -73 to -75 | t (triplet) | ³J(F,H) ≈ 9 Hz |
Note: Chemical shifts are relative to a standard such as CFCl₃.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing its molecular vibrations.
The spectra of this compound are expected to show characteristic absorption bands corresponding to the N-H bond of the secondary amine, C-H bonds of the aromatic ring, the C-N bond, the C-Br bond, and the highly intense vibrations of the C-F bonds. The aromatic C=C stretching vibrations and substitution patterns can also be identified.
Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium | Characteristic of a secondary amine. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for aromatic rings. |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Weak | From the -CH₂- group. |
| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | Strong to Medium | Multiple bands are characteristic of the phenyl ring. |
| C-F Stretch | 1100 - 1350 | Very Strong | Often the most intense bands in the spectrum of a fluorinated compound. |
| C-N Stretch | 1250 - 1350 | Medium | Aromatic amine C-N stretching. |
| Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong | Pattern is indicative of 1,3-disubstitution. |
| C-Br Stretch | 500 - 650 | Medium to Strong | Characteristic of a brominated aromatic compound. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecule's structure through fragmentation analysis. The molecular formula of this compound is C₈H₇BrF₃N, with a monoisotopic mass of approximately 252.97 Da. uni.lu
Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic doublet (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
Predicted mass spectrometry data indicates the [M+H]⁺ adduct would have an m/z of 253.97868. uni.lu Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Scission of the bond between the nitrogen and the trifluoroethyl-bearing carbon, which is a common fragmentation for amines.
Loss of a bromine atom: Cleavage of the C-Br bond.
Loss of the trifluoromethyl group: Fragmentation involving the -CF₃ moiety.
Predicted Mass Spectrometry Data
| Adduct/Fragment | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 252.97 / 254.97 | Molecular ion showing the characteristic 1:1 isotopic pattern for bromine. |
| [M+H]⁺ | 253.98 / 255.98 | Protonated molecule, also showing the Br isotopic pattern. uni.lu |
| [M+Na]⁺ | 275.96 / 277.96 | Sodium adduct, showing the Br isotopic pattern. uni.lu |
| [M-Br]⁺ | 174.06 | Fragment resulting from the loss of a bromine radical. |
Source: Predicted data from PubChemLite. uni.lu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound (C₈H₇BrF₃N), HRMS provides an experimental mass that can be compared against a theoretically calculated exact mass. uni.lu
The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a clear diagnostic marker in the mass spectrum. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ⁷⁹Br), is the value typically confirmed by HRMS. Any significant deviation between the measured and calculated mass would suggest an incorrect structural assignment or the presence of an unexpected adduct. Predicted values for common adducts, such as the protonated molecule [M+H]⁺, are crucial for interpreting the resulting spectra, especially in LC-MS applications. uni.lu
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇BrF₃N |
| Monoisotopic Mass (Da) | 252.9714 |
| Predicted [M+H]⁺ (m/z) | 253.9787 |
Data sourced from PubChemLite database predictions. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. chimia.ch This hyphenated technique is highly effective for confirming the identity of the main compound and assessing its purity by separating it from any synthesis by-products or degradation products. researchgate.net
In a typical analysis, a reversed-phase LC method would separate the components of a sample based on their hydrophobicity. As the separated components elute from the LC column, they are ionized (e.g., using electrospray ionization - ESI) and enter the mass spectrometer. The mass detector then confirms the identity of the main peak as this compound by its mass-to-charge ratio (m/z), which would correspond to its protonated molecule ([M+H]⁺) or other adducts. nih.gov The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram.
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones of purity assessment in pharmaceutical and chemical research. thermofisher.com These techniques are routinely used to separate and quantify the main component and any related substances in a sample of this compound.
A typical method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. hplc.eusielc.comsielc.com The separation of halogenated aromatic compounds can be optimized by adjusting mobile phase composition, pH, and column temperature. chromforum.org UHPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity, making it ideal for detecting trace-level impurities. thermofisher.comsrce.hr
Table 2: Representative UHPLC Method Parameters for Analysis of Substituted Anilines
| Parameter | Description |
|---|---|
| System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water/Acetonitrile (95:5, v/v) with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40-60 °C |
| Detection | UV Diode Array Detector (DAD) |
| Injection Volume | 0.2 - 1.0 µL |
Parameters are illustrative and based on methods for structurally related compounds. srce.hr
LC-Solid-Phase Extraction/NMR (LC-SPE/NMR) for Impurity Profiling and Identification
For the definitive structural elucidation of unknown impurities, the hyphenated technique of Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE/NMR) is exceptionally powerful. nih.gov While no specific LC-SPE/NMR studies on this compound are publicly available, research on the closely related compound 3-bromo-5-(trifluoromethyl)aniline (B1272211) demonstrates the utility of this approach. srce.hrresearchgate.netsrce.hr
In this methodology, the HPLC system separates the impurities. srce.hrresearchgate.net As a specific impurity peak of interest elutes, it is automatically trapped and concentrated on a small solid-phase extraction (SPE) cartridge. srce.hrresearchgate.net This process can be repeated multiple times to accumulate enough material for analysis. srce.hrresearchgate.net The trapped impurity is then eluted from the SPE cartridge with a deuterated solvent directly into an NMR tube for subsequent one- and two-dimensional NMR analysis. srce.hrresearchgate.net This allows for the unambiguous identification of impurity structures without the need for traditional, time-consuming isolation and purification, making it a highly efficient tool for impurity profiling. srce.hrresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The aniline (B41778) moiety in this compound acts as a chromophore, the part of the molecule responsible for light absorption. researchgate.net
The absorption spectrum is characterized by bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. For substituted anilines, the most significant absorptions are typically due to π → π* transitions within the aromatic benzene (B151609) ring. acs.org The presence of the bromine atom, the trifluoroethyl group, and the nitrogen lone pair (which can participate in n → π* transitions) all influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). acs.org Substituents on the aniline ring can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the absorption bands compared to unsubstituted aniline. acs.org While specific spectral data for this compound is not detailed in the literature, analysis of related bromoaniline derivatives confirms absorption in the UV region. nih.govnih.gov
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Region |
|---|---|---|
| π → π* | Electron promotion from a π bonding orbital to a π* antibonding orbital of the benzene ring. | Strong absorption in the UV region (typically 200-300 nm). |
Mechanistic Investigations and Reactivity Studies of 3 Bromo N 2,2,2 Trifluoroethyl Aniline
Electrophilic Aromatic Substitution (EAS) Pathways on the Aniline (B41778) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. quizlet.com The outcome of these reactions on a substituted benzene (B151609) ring, such as in 3-bromo-N-(2,2,2-trifluoroethyl)aniline, is dictated by the electronic properties of the existing substituents. wikipedia.org
The regioselectivity of electrophilic aromatic substitution on the aniline ring of this compound is controlled by the interplay of the directing effects of the bromo and the N-(2,2,2-trifluoroethyl)amino groups.
The N-(2,2,2-trifluoroethyl)amino group is generally considered an activating group and an ortho, para-director. The nitrogen atom can donate its lone pair of electrons into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions. byjus.com This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. However, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, transmitted inductively through the ethyl bridge, significantly reduces the electron-donating ability of the nitrogen atom. This modulation dampens the activating effect of the amino group compared to a simple alkylamino group.
The bromo substituent is classified as a deactivating group, yet it is also an ortho, para-director. libretexts.org Its deactivating nature stems from its strong inductive electron-withdrawing effect (-I effect). However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org
When both substituents are considered, their directing effects must be analyzed in concert. The N-(2,2,2-trifluoroethyl)amino group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The bromo group at position 3 directs to positions 2, 4, and 6. The positions are numbered relative to the amino group.
Position 2 (ortho to amino, ortho to bromo): Activated by both groups' directing effects, but may experience some steric hindrance.
Position 4 (para to amino, ortho to bromo): Activated by both groups' directing effects.
Position 6 (ortho to amino, meta to bromo): Activated by the amino group's directing effect.
| Position of Attack | Directing Influence of -NHCH₂CF₃ (at C1) | Directing Influence of -Br (at C3) | Predicted Outcome |
|---|---|---|---|
| C2 | ortho (Activating) | ortho (Activating) | Favored, possible steric hindrance |
| C4 | para (Activating) | ortho (Activating) | Highly Favored |
| C5 | meta (Deactivating) | meta (Deactivating) | Disfavored |
| C6 | ortho (Activating) | para (Activating) | Highly Favored |
Nucleophilic Substitution Reactions Involving the Aryl Bromine Atom
The carbon-bromine bond in this compound provides a key site for functionalization, particularly through transition-metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govtcichemicals.com The aryl bromine atom of this compound serves as an excellent electrophilic partner in these reactions.
The general reaction involves the palladium-catalyzed coupling with various boronic acids or their corresponding esters. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups, at the 3-position of the aniline ring. rsc.orgresearchgate.net The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov While the secondary amine could potentially interfere by coordinating to the palladium catalyst, appropriate selection of ligands and reaction conditions can mitigate this issue and lead to high yields of the coupled products. nih.govresearchgate.net
| Boronic Acid/Ester (R-B(OR')₂) | Catalyst System | Base | Expected Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-phenyl-N-(2,2,2-trifluoroethyl)aniline |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)aniline |
| Methylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 3-methyl-N-(2,2,2-trifluoroethyl)aniline |
| Vinylboronic acid pinacol (B44631) ester | Pd(PCy₃)₂Cl₂ | Cs₂CO₃ | 3-vinyl-N-(2,2,2-trifluoroethyl)aniline |
Beyond C-C bond formation, the aryl bromine can be replaced with a nitrogen-containing functional group to form new C-N bonds. Reactions such as the Buchwald-Hartwig amination are instrumental for this transformation. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines, including primary and secondary amines, anilines, and amides.
Applying this methodology to this compound enables the synthesis of various di- and tri-substituted aniline derivatives. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This strategy is highly valuable for building complex molecules containing multiple nitrogen centers.
N-Functionalization and Derivatization Reactions of the Amine Moiety
The secondary amine in this compound is a nucleophilic center that can readily undergo reactions to form new bonds at the nitrogen atom.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This is commonly achieved by reacting the aniline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct.
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is typically rapid and can be performed under mild conditions, often using a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid produced. The resulting N-acyl group is a common protecting group for anilines and can also serve as a key functional handle for further synthetic transformations. The electron-withdrawing nature of the trifluoroethyl group may slightly decrease the nucleophilicity of the nitrogen, but it generally remains reactive enough for these standard transformations.
| Reaction Type | Reagent | Base | Product Class | Example Product |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | K₂CO₃ | Tertiary Amine | 3-bromo-N-methyl-N-(2,2,2-trifluoroethyl)aniline |
| N-Alkylation | Benzyl bromide (BnBr) | NaH | Tertiary Amine | N-benzyl-3-bromo-N-(2,2,2-trifluoroethyl)aniline |
| N-Acylation | Acetyl chloride (CH₃COCl) | Pyridine | Amide | N-acetyl-3-bromo-N-(2,2,2-trifluoroethyl)aniline |
| N-Acylation | Acetic anhydride ((CH₃CO)₂O) | Triethylamine | Amide | N-acetyl-3-bromo-N-(2,2,2-trifluoroethyl)aniline |
Formation of Amide Derivatives
The secondary amine functionality of this compound serves as a key reactive site for the formation of a wide array of amide derivatives. This transformation, a cornerstone of organic synthesis, is typically achieved through acylation reactions with various acylating agents. The reactivity of the N-H bond is influenced by the electronic properties of both the brominated aromatic ring and the electron-withdrawing trifluoroethyl group.
Commonly, the synthesis of amides from anilines involves the use of acyl chlorides or carboxylic anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. For a substrate like this compound, the choice of solvent and base is crucial to ensure efficient conversion while minimizing side reactions. Aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are often employed.
In addition to these classical methods, modern peptide coupling reagents have found widespread application in amide bond formation, especially for less reactive amines or when mild reaction conditions are required. bachem.com Reagents such as carbodiimides (e.g., DCC, DIC) in conjunction with additives like HOBt, or phosphonium (B103445) salts (e.g., PyBOP), can effectively activate a carboxylic acid for reaction with the aniline. researchgate.netuni-kiel.de These methods are particularly advantageous for coupling sensitive or sterically hindered carboxylic acids. bachem.com The general approach involves the in-situ formation of an activated carboxylic acid species that is then readily attacked by the nucleophilic nitrogen of the aniline. nih.gov
The table below summarizes various approaches for the formation of amide derivatives from substituted anilines, which are applicable to this compound.
| Acylating Agent | Reagent/Catalyst | Typical Solvent | General Conditions |
| Acyl Chloride | Tertiary Amine (e.g., Triethylamine) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room temperature or gentle heating |
| Carboxylic Anhydride | Pyridine or DMAP (catalytic) | Dichloromethane (DCM), Acetonitrile (B52724) | Room temperature to reflux |
| Carboxylic Acid | Carbodiimide (e.g., DCC, EDC) + Additive (e.g., HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | Room temperature |
| Carboxylic Acid | Phosphonium Salt (e.g., PyBOP, HBTU) | Dimethylformamide (DMF), Acetonitrile | Room temperature |
This table presents generalized conditions and specific optimization may be required for this compound.
Oxidation and Reduction Transformations of the Aniline Core
The aniline core of this compound is susceptible to both oxidation and reduction, leading to a variety of transformed products. These reactions can target the aromatic ring, the nitrogen atom, or the bromine substituent, depending on the reagents and conditions employed.
Oxidation: The electrochemical oxidation of anilines has been extensively studied. nih.gov The initial step in the anodic oxidation of substituted anilines typically involves a one-electron transfer to form a radical cation. This intermediate can then undergo a variety of subsequent reactions, including dimerization (e.g., head-to-tail coupling to form diphenylamine (B1679370) derivatives or tail-to-tail coupling to form benzidines), or reaction with nucleophiles present in the medium, such as water, to yield hydroxyanilines. The specific products formed are highly dependent on the substituents present on the aniline ring, the solvent, and the electrode material. ijcrt.org For this compound, oxidation would likely lead to complex product mixtures due to the various possible coupling and substitution patterns.
Reduction: The primary target for the reduction of this compound is the carbon-bromine bond. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., hydrogen gas, formic acid), the bromine atom can be selectively removed to yield N-(2,2,2-trifluoroethyl)aniline. The reaction conditions, including solvent, temperature, and pressure, would need to be optimized to achieve high yields and selectivity. Other reducing agents, such as those used for the reduction of nitroarenes, are not directly applicable for the modification of the aniline core itself, but highlight the general strategies for transformations of substituted aromatics. acs.org
The following table outlines potential oxidation and reduction transformations of the aniline core in this compound.
| Transformation | Reagents/Conditions | Potential Product(s) |
| Oxidation | Electrochemical (Anodic Oxidation) | Dimerized products (e.g., substituted benzidines, diphenylamines), Hydroxylated derivatives |
| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | N-(2,2,2-trifluoroethyl)aniline (Debromination) |
The products listed are based on known reactivity patterns of substituted anilines and may require experimental verification for the specific substrate.
Computational Chemistry in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving substituted anilines. kashanu.ac.ir By calculating the electronic structure and energies of molecules, DFT can provide detailed insights into the geometries of reactants, products, and, most importantly, transition states. acs.orgrsc.org This information is crucial for understanding reaction pathways, predicting reactivity, and rationalizing experimental observations. nih.gov
For reactions involving this compound, such as the amide formation discussed in section 4.3.2, DFT calculations can be employed to model the entire reaction coordinate. acs.org This involves locating the transition state structure for the nucleophilic attack of the aniline nitrogen on the activated carboxylic acid derivative. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. acs.org
Furthermore, DFT can be used to assess the influence of the bromo and trifluoroethyl substituents on the reactivity of the aniline. By calculating properties such as the energy of the highest occupied molecular orbital (HOMO) and atomic charges, one can rationalize the nucleophilicity of the nitrogen atom. umn.edursc.org A comparative DFT study of different reaction pathways can help in predicting the most likely mechanism and identifying key intermediates. mdpi.com
The table below details the types of information that can be obtained from a DFT analysis of a reaction involving this compound.
| DFT Calculation | Information Obtained | Relevance to Mechanism Elucidation |
| Geometry Optimization | Ground state structures of reactants, products, and intermediates. | Provides accurate molecular geometries and relative energies. |
| Transition State Search | Structure and energy of the transition state. | Determines the activation energy and the geometry at the highest point of the reaction barrier. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants, transition state, and products. | Confirms that the found transition state connects the desired reactants and products. |
| Frequency Calculation | Vibrational frequencies of stationary points. | Characterizes stationary points as minima or transition states and provides zero-point vibrational energies. |
| Molecular Orbital Analysis (HOMO/LUMO) | Energies and distributions of frontier molecular orbitals. | Assesses the nucleophilicity/electrophilicity of reactants and predicts sites of reactivity. |
While DFT is excellent for studying stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov For a molecule like this compound, which possesses a flexible side chain, MD simulations can offer valuable insights into how its conformation changes during the course of a reaction. aip.org
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, providing a trajectory of the molecule's conformational landscape. nih.gov This can be particularly useful for understanding how the orientation of the N-(2,2,2-trifluoroethyl) group might influence the accessibility of the nitrogen's lone pair for a reaction. For instance, in an acylation reaction, MD simulations could reveal whether certain conformations are more or less favorable for the approach of the acylating agent.
Furthermore, MD simulations can be used to study the role of the solvent in the reaction. By explicitly including solvent molecules in the simulation, one can observe how solvent-solute interactions, such as hydrogen bonding, might stabilize certain conformations or intermediates, thereby influencing the reaction pathway. acs.org The combination of MD simulations to explore conformational space with DFT calculations to determine the energies of key structures provides a comprehensive picture of the reaction mechanism. tandfonline.com
The following table summarizes the key aspects of an MD simulation aimed at studying the conformational changes of this compound during a reaction.
| Simulation Parameter | Description | Insights Gained |
| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the interactions between atoms. |
| Solvent Model | Implicit or explicit representation of the solvent. | Allows for the study of solvent effects on conformation and reactivity. |
| Simulation Time | The duration of the simulation. | Needs to be long enough to sample relevant conformational changes. |
| Analysis of Trajectory | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), dihedral angle distributions. | Quantifies conformational stability, flexibility of different parts of the molecule, and preferred orientations of the side chain. |
Theoretical and Computational Studies on Molecular Structure and Electronic Properties
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution and orbital energies, which dictate the compound's chemical nature.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.inforesearchgate.net The energy difference between these two frontier molecular orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com
Table 1: Frontier Molecular Orbital (FMO) Parameters Specific calculated values for 3-bromo-N-(2,2,2-trifluoroethyl)aniline are not available in the provided search results. The table illustrates the typical parameters obtained from such an analysis.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| EHOMO (eV) | Data not available | Electron-donating ability |
| ELUMO (eV) | Data not available | Electron-accepting ability |
| Energy Gap (ΔE) (eV) | Data not available | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays different potential values on the electron density surface, color-coded for clarity. Red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netyoutube.com
For this compound, the MEP map would be expected to show a region of high electron density (red) around the electronegative nitrogen and bromine atoms, as well as on the π-system of the aniline (B41778) ring. researchgate.net Conversely, areas of positive potential (blue) would likely be located around the hydrogen atoms of the amine and the trifluoroethyl group, indicating these as potential sites for nucleophilic interaction. nih.gov
Tautomeric Equilibria and Conformational Analysis
While significant tautomeric forms are not characteristic of this molecule, conformational analysis is crucial for understanding its three-dimensional structure and stability. This analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds.
The flexibility of the N-(2,2,2-trifluoroethyl) side chain allows for multiple conformations due to rotation around the C(aryl)-N and N-C(ethyl) bonds. Computational methods can be used to calculate the potential energy surface of the molecule, identifying low-energy, stable conformers and higher-energy transition states. researchgate.net By comparing the relative energies of different rotational isomers (rotamers), the most energetically favorable conformation in the ground state can be determined. This lowest-energy structure is essential for accurately predicting other molecular properties, including spectroscopic parameters.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies their significance.
In this compound, key interactions would include the delocalization of the nitrogen atom's lone pair electrons into the antibonding π* orbitals of the aniline ring. This n → π* interaction is characteristic of aniline derivatives and contributes to the electronic properties of the aromatic system. NBO analysis can also elucidate the influence of the bromo and trifluoroethyl substituents on the electronic structure through intramolecular charge transfer.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) using Quantum Chemical Methods
Quantum chemical calculations are widely used to predict and help interpret experimental spectra. nih.gov After optimizing the molecular geometry to its lowest energy state, spectroscopic parameters can be computed.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning signals in experimental spectra.
IR Spectroscopy: The calculation of harmonic vibrational frequencies helps in the assignment of bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govresearchgate.net This analysis provides insight into the electronic transitions, such as π → π* transitions within the aromatic ring.
Table 2: Predicted Spectroscopic Parameters This table illustrates the types of data obtained from quantum chemical predictions. Specific values for this compound are not available in the provided search results.
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| NMR | ¹H Chemical Shifts (δ, ppm) | Data not available |
| ¹³C Chemical Shifts (δ, ppm) | Data not available | |
| IR | Key Vibrational Frequencies (ν, cm⁻¹) | Data not available |
| UV-Vis | Electronic Absorption Maxima (λmax, nm) | Data not available |
Based on the information available, there are no specific theoretical or computational studies focused on the non-linear optical (NLO) properties of this compound. Research in the field of NLO materials has explored related compounds, such as other halogenated and trifluoromethylated anilines, to investigate their potential for NLO applications.
For instance, studies on molecules like 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline (B1329471) have involved experimental and theoretical vibrational analysis to understand their molecular structure and electronic properties relevant to NLO behavior. These investigations often include density functional theory (DFT) calculations to determine parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and hyperpolarizability, which are crucial indicators of a material's NLO potential.
Furthermore, research into NLO chromophores has incorporated moieties such as 3,5-bis(trifluoromethyl)benzene derivatives to enhance electro-optic activity. These studies focus on designing and synthesizing molecules with large first-order hyperpolarizability (β) values, a key microscopic property that contributes to the macroscopic NLO response.
However, specific data, including detailed research findings and data tables concerning the non-linear optical properties of this compound, are not present in the available scientific literature. Therefore, a quantitative analysis of its NLO properties cannot be provided at this time.
Research Applications in Synthetic Organic Chemistry and Medicinal Chemistry
Role as a Versatile Building Block in Complex Organic Synthesis
In the realm of organic synthesis, 3-bromo-N-(2,2,2-trifluoroethyl)aniline is recognized as a versatile building block. researchgate.net The distinct reactivity of its functional groups—the bromo group's susceptibility to cross-coupling reactions and the nucleophilicity of the N-H bond—allows for sequential and controlled modifications. This enables chemists to construct intricate molecular architectures from a relatively simple starting material. The trifluoromethyl group also imparts unique electronic properties and steric bulk, influencing the reactivity and conformation of the resulting molecules.
Precursor to Fluorinated Compounds with Defined Stereochemistry
The structure of this compound is well-suited for the synthesis of fluorinated compounds where stereochemistry is precisely controlled. The nitrogen-hydrogen bond of the trifluoroethylamino group can be targeted in asymmetric reactions. For instance, it can undergo enantioselective additions to prochiral centers or serve as a directing group in stereoselective C-H functionalization reactions on the aromatic ring. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which can be rendered stereoselective through the use of chiral ligands. This allows for the introduction of complex chiral side chains, leading to the formation of molecules with specific three-dimensional arrangements that are crucial for biological activity.
Synthesis of Bioactive Fluorinated Amino Acids
Fluorinated amino acids are of significant interest in peptide chemistry and drug design as they can enhance the metabolic stability and conformational rigidity of peptides. beilstein-journals.org The this compound scaffold can be elaborated into novel, unnatural fluorinated amino acids. nih.govmdpi.com Synthetic routes could involve a palladium-catalyzed carboxylation of the bromo-substituted position to install a carboxylic acid group, followed by further functionalization. Alternatively, the aniline (B41778) nitrogen can be incorporated into a larger amino acid framework. The presence of the trifluoroethyl group is particularly advantageous, as this moiety is known to influence the biological properties of amino acids and the peptides that contain them. researchgate.net
| Feature | Synthetic Utility |
| Bromo Group | Site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). |
| N-(2,2,2-trifluoroethyl)amino Group | Can act as a nucleophile, a directing group, or be modified to alter electronic properties. |
| Aromatic Ring | Can undergo electrophilic or nucleophilic aromatic substitution to introduce additional functional groups. |
Intermediate in Pharmaceutical and Agrochemical Development
The utility of this compound extends significantly into the applied fields of pharmaceutical and agrochemical development. guidechem.comgugupharm.com Fluorinated organic compounds are crucial in these industries, and this aniline derivative serves as a key intermediate for creating active ingredients. google.comraysbiotech.com In agrochemicals, it can be a precursor for herbicides and insecticides. guidechem.com In pharmaceuticals, its structural motifs are incorporated into a wide array of therapeutic agents. google.com
Design and Synthesis of Novel Drug Candidates with Enhanced Properties
The design and synthesis of new drug candidates often rely on building blocks that can confer improved pharmacological properties. nih.govmdpi.com The trifluoromethyl group in this compound is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net The bromoaniline core is a common scaffold in many biologically active molecules. By using this compound as a starting point, medicinal chemists can synthesize libraries of novel compounds for screening against various biological targets. nih.gov The bromine atom allows for the facile introduction of diverse substituents through established chemical reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. orgsyn.org
Incorporation into Drug Scaffolds for Improved Metabolic Stability and Receptor Binding Affinity
Metabolic instability is a major hurdle in drug development. The introduction of fluorine atoms, particularly a trifluoromethyl group, is a widely used strategy to block metabolic oxidation at susceptible positions, thereby increasing the half-life of a drug. nih.govnih.gov Incorporating the 3-N-(2,2,2-trifluoroethyl)aniline moiety into a drug scaffold can protect it from enzymatic degradation. Furthermore, the trifluoromethyl group can engage in favorable non-covalent interactions, such as dipole-dipole or hydrogen bonding interactions, with amino acid residues in the binding pocket of a target receptor or enzyme. researchgate.net This can lead to enhanced binding affinity and, consequently, greater potency of the drug candidate. researchgate.netenamine.net
Exploration in Therapies for Neurological Disorders
Many centrally acting drugs feature fluorinated motifs and aniline-based structures to achieve the necessary physicochemical properties, such as the ability to cross the blood-brain barrier. guidechem.com The structural features of this compound make it an attractive intermediate for the development of novel agents targeting the central nervous system (CNS). guidechem.com Research into new treatments for neurological disorders often involves the synthesis of compounds that can modulate the activity of neurotransmitter receptors or enzymes in the brain. mdpi.com The lipophilicity imparted by the trifluoroethyl and bromo groups can facilitate brain penetration, while the aniline core provides a versatile platform for creating molecules with the potential to treat a range of conditions, from neurodegenerative diseases to psychiatric disorders.
| Property Enhancement | Relevance in Drug Development |
| Increased Lipophilicity | Improves membrane permeability, including crossing the blood-brain barrier. |
| Enhanced Metabolic Stability | Blocks sites of oxidative metabolism, increasing the drug's half-life. nih.govnih.gov |
| Improved Binding Affinity | The trifluoromethyl group can form strong interactions with target proteins. researchgate.net |
| Synthetic Versatility | The bromo group allows for late-stage functionalization to optimize drug properties. orgsyn.org |
Applications in Agrochemical Design and Development
The structural components of this compound suggest its potential as a valuable intermediate in the development of novel agrochemicals, including herbicides, insecticides, and fungicides. The utility of halogenated and fluorinated anilines in this sector is well-established.
Role of the Bromoaniline Core: Bromoanilines, such as 4-bromoaniline, serve as crucial precursors in the synthesis of a wide range of agrochemicals. ketonepharma.comchemicalbook.com The bromine atom enhances the biological activity and chemical stability of the final products, making them more effective for crop protection. ketonepharma.com For example, bromoaniline derivatives are used to manufacture herbicides and fungicides. ycdehongchem.comresearchgate.net The bromine atom on the aniline ring can act as a reactive handle for further chemical modifications, such as in cross-coupling reactions, allowing for the construction of more complex and potent active ingredients. chemicalbook.com
Influence of the N-trifluoroethyl Group: The incorporation of fluorine-containing substituents, such as the trifluoroethyl or trifluoromethyl group, is a common strategy in modern agrochemical design. rsc.orgnih.govnbinno.com Fluorine atoms can dramatically alter the physicochemical properties of a molecule, leading to:
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the persistence and efficacy of the agrochemical in the target organism. nbinno.com
Increased Lipophilicity: This property can improve the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.
Modified Binding Affinity: The electronegativity of fluorine can influence how the molecule interacts with its biological target, potentially leading to higher potency.
N-trifluoroethylated amines are recognized as important platform chemicals in the agrochemical industry. rsc.orgnih.gov The trifluoroethyl group often serves as a bioisostere for ethyl or ethoxy groups, providing unique electronic and steric properties that can optimize biological activity. researchgate.net Therefore, this compound combines the established utility of the bromoaniline scaffold with the beneficial properties imparted by the trifluoroethyl moiety, making it a highly promising building block for the discovery of next-generation crop protection agents.
Table 1: Physicochemical Properties of this compound and Related Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1021116-42-6 | C₈H₇BrF₃N | 254.05 |
| 3-Bromoaniline (B18343) | 591-19-5 | C₆H₆BrN | 172.02 |
| 3-Bromo-5-(trifluoromethyl)aniline (B1272211) | 54962-75-3 | C₇H₅BrF₃N | 240.02 |
Contributions to Advanced Materials Research for Modified Reactivity and Stability
The unique molecular architecture of this compound also positions it as a candidate for the development of advanced materials, particularly specialty polymers and materials with tailored optical or electronic properties.
Modified Reactivity for Polymer Synthesis: The bromine atom on the aniline ring provides a key site for chemical functionalization, which is crucial in materials science. It can readily participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemicalbook.com This reactivity allows this compound to be used as a monomer or a modifying agent in the synthesis of functional polymers. By incorporating this unit into a polymer backbone, researchers can later modify the material by leveraging the reactive C-Br bond to attach other functional groups, thereby tuning the material's properties.
Enhanced Stability and Performance from Fluorination: Fluorinated polymers are known for their exceptional characteristics, which stem from the high stability of the carbon-fluorine bond. pageplace.de The trifluoroethyl group in this compound can impart several desirable properties to materials, including:
Thermal and Chemical Stability: Fluorinated segments within a polymer can enhance its resistance to heat, chemicals, and UV degradation. pageplace.de
Hydrophobicity and Oleophobicity: The low surface energy of fluorinated groups leads to materials that repel water and oils, useful for creating protective coatings and low-friction surfaces.
Modified Electronic Properties: The strong electron-withdrawing nature of the trifluoroethyl group can influence the electronic structure of conjugated systems. The polymerization of aniline and its derivatives is a well-known route to conducting polymers like polyaniline. researchgate.netsapub.org Introducing fluorine substituents can modify the polymer's conductivity, stability, and processing characteristics. researchgate.net
Furthermore, aniline derivatives containing both halogens and trifluoromethyl groups have been investigated for their potential in nonlinear optical (NLO) materials. semanticscholar.org These materials are important for applications in telecommunications and photonics. The combination of an electron-donating amino group and electron-withdrawing substituents on the aromatic ring can lead to significant NLO responses. The specific substitution pattern of this compound makes it an interesting candidate for further investigation in this area.
Future Directions and Emerging Research Avenues
Development of Sustainable and Environmentally Benign Synthetic Methods
The chemical industry is increasingly shifting towards greener manufacturing processes, a trend that directly impacts the synthesis of fluorinated anilines. Future research will prioritize the development of methods that minimize hazardous waste, reduce energy consumption, and utilize renewable resources.
Key areas of focus include:
Photoinduced and Electrochemical Synthesis: Light- and electricity-driven reactions are emerging as powerful, sustainable alternatives to traditional, heat-intensive methods. acs.orgnih.gov Photoenzymatic processes, which use light-activated enzymes, represent a significant breakthrough in creating eco-friendly methods to incorporate fluorine into organic molecules. techexplorist.com These techniques often proceed under mild conditions, avoiding the need for harsh reagents. acs.orgnih.gov For instance, the development of transition-metal-free, visible-light organophocatalytic systems provides a pathway to difluoroalkyl anilines under gentle conditions. acs.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting syntheses of fluorinated anilines to flow systems can significantly reduce the environmental footprint of their production.
Alternative Solvents: The use of water or other green solvents in place of volatile organic compounds (VOCs) is a cornerstone of sustainable chemistry. Research into aqueous media for reactions like the Selectfluor-mediated oxidation of related nitrogen-containing compounds showcases a move away from traditional, hazardous solvents. researchgate.net
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are critical. This involves designing reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts.
A recent breakthrough from the University of Illinois Urbana-Champaign highlights the potential of using light-activated enzymes to incorporate fluorine into chemicals in an environmentally friendly manner. techexplorist.com This approach could revolutionize the production of high-value fluorinated compounds by improving efficiency and aligning with sustainability goals. techexplorist.com
Exploration of Novel Catalytic Systems for Highly Selective Transformations
Catalysis is central to modern organic synthesis, enabling precise control over chemical reactions. For a molecule with multiple reactive sites like 3-bromo-N-(2,2,2-trifluoroethyl)aniline, the development of highly selective catalysts is paramount for creating complex derivative structures.
Emerging research in this area includes:
Metallaphotoredox Catalysis: This powerful strategy merges transition-metal catalysis with photoredox catalysis to enable novel chemical transformations. nih.gov It has been successfully used to synthesize complex N-trifluoroalkyl aniline (B41778) compounds from simple precursors in a modular fashion, demonstrating its potential for creating diverse molecular architectures. nih.gov
Aniline-Based Catalysts: Arylamines themselves can act as catalysts for electrophilic halogenation. nih.gov These simple, inexpensive Lewis bases can generate highly reactive but selective N-halo arylamine intermediates, allowing for the precise halogenation of a wide variety of aromatic compounds with high selectivity. nih.govresearchgate.net The reactivity of such catalysts can be fine-tuned by altering the electronic properties of the aniline structure. nih.gov
Heterogeneous Catalysis: The use of solid-supported catalysts (heterogeneous catalysts) simplifies product purification and catalyst recycling, contributing to more sustainable processes. mdpi.com Research into new heterogeneous catalysts, such as those based on platinum group metals, gold, and nickel, is crucial for the selective hydrogenation of halogenated nitroaromatics to produce halogenated anilines. researchgate.net The choice of support material can significantly influence the electronic structure of the metal nanoparticles and, consequently, the selectivity of the reaction. researchgate.net
Enzymatic Catalysis: Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. The discovery and engineering of enzymes like SAM-dependent fluorinases, which can create carbon-fluorine bonds, opens the door to highly specific and environmentally friendly fluorination processes. chemrxiv.org
| Catalytic Approach | Key Features | Potential Application for Fluorinated Anilines |
| Metallaphotoredox Catalysis | Combines transition metals and light-activated catalysts. nih.gov | Modular synthesis of complex aniline derivatives. nih.gov |
| Aniline Catalysts | Uses simple arylamines to activate halogenating agents. nih.gov | Highly selective and tunable halogenation reactions. nih.govresearchgate.net |
| Heterogeneous Catalysis | Employs solid, recyclable catalysts. mdpi.comresearchgate.net | Greener, more efficient reduction and hydrogenation processes. researchgate.net |
| Enzymatic Catalysis | Utilizes enzymes for high specificity. chemrxiv.org | Environmentally benign and selective fluorination. chemrxiv.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating the design-make-test-analyze cycle. springernature.com These computational tools can sift through vast chemical spaces to identify promising new molecules and predict their properties, saving significant time and resources. nih.govarxiv.org
Future applications in the context of fluorinated anilines include:
De Novo Drug Design: Generative AI algorithms can design entirely new molecules with desired properties from the ground up. mit.edu These models can be trained on vast datasets of known molecules to learn the underlying rules of chemical structure and activity, enabling them to propose novel fluorinated aniline derivatives optimized for specific biological targets. researchgate.net
Property Prediction: ML models, particularly deep neural networks, can accurately predict a wide range of molecular properties, including physical, thermal, toxicological, and pharmacokinetic (ADME) characteristics. dtu.dknih.govnih.gov This allows researchers to prioritize the synthesis of only the most promising candidates. For instance, a multimodal deep learning model called F-CPI has been developed specifically to predict how fluorine substitution impacts a compound's bioactivity. nih.gov
Reaction Optimization and Synthesis Planning: AI can predict the outcomes of chemical reactions and suggest optimal synthetic routes. researchgate.net By analyzing reaction data, these tools can help chemists devise more efficient and reliable pathways to synthesize target molecules like this compound and its derivatives. researchgate.net
Accelerated Discovery: The integration of AI with robotic platforms for automated synthesis and testing creates a closed-loop system for autonomous discovery. researchgate.net This end-to-end approach can dramatically accelerate the pace of materials and drug discovery.
Expansion of Biological Application Research for Fluorinated Aniline Derivatives
The unique properties conferred by fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated compounds highly valuable in medicinal chemistry and agrochemistry. nih.govmdpi.com Research into fluorinated aniline derivatives is expanding to explore a wider range of biological activities.
Key research areas include:
Insecticides and Agrochemicals: Anthranilic diamides containing a fluoroaniline (B8554772) moiety have shown potent insecticidal activity by targeting ryanodine (B192298) receptors in insects. nih.gov Further research will focus on designing new derivatives with improved potency, selectivity, and environmental safety profiles.
Antimicrobial Agents: Certain trifluoro-anilines have demonstrated significant antibacterial and antibiofilm efficacy against pathogenic bacteria like Vibrio species, which are common sources of seafood contamination. mdpi.com These compounds can disrupt bacterial cell membranes and reduce virulence factors, making them promising candidates for controlling foodborne illnesses. mdpi.com
Pharmaceuticals: Fluorinated compounds are components in a wide array of bioactive agents, including anticancer, antifungal, and anti-insomnia drugs, as well as protease inhibitors. nih.gov The this compound scaffold can serve as a building block for creating new therapeutic agents targeting a variety of diseases. The trifluoromethyl group, in particular, has been extensively studied in medicinal chemistry for its ability to enhance pharmacological properties. nih.gov
Biomaterials: The incorporation of fluorinated amino acids into peptides and proteins can modulate their structure and stability. mdpi.com This opens up possibilities for creating novel biomaterials, such as hydrogels for drug delivery, with precisely engineered properties. mdpi.com
| Application Area | Example Activity | Research Focus |
| Agrochemicals | Insecticidal activity against Lepidoptera. nih.gov | Development of potent and selective ryanodine receptor modulators. nih.gov |
| Antimicrobials | Inhibition of Vibrio growth and biofilm formation. mdpi.com | Control of seafood contamination and foodborne pathogens. mdpi.com |
| Pharmaceuticals | Building blocks for anticancer and antiviral agents. nih.govgoogle.com | Design of new therapeutics with enhanced metabolic stability and potency. nih.gov |
| Biomaterials | Modulation of peptide and protein secondary structures. mdpi.com | Creation of fluorinated hydrogels and other materials for biomedical use. mdpi.com |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A fundamental understanding of a molecule's structure, reactivity, and interactions is crucial for its rational application and the design of new derivatives. Advanced analytical and computational methods provide unprecedented insight into these molecular-level properties.
Future research will leverage:
Advanced Spectroscopy: Techniques like ionization-loss stimulated Raman spectroscopy, combined with mass-selection, allow for the detailed study of specific molecular conformations and their noncovalent interactions in isolated, controlled environments. nih.gov These experimental methods provide crucial data for validating and refining computational models.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful tool for investigating the geometric and electronic properties of molecules. researchgate.net It can be used to calculate vibrational frequencies (for comparison with IR and Raman spectra), frontier molecular orbital energies (HOMO-LUMO gaps), and molecular electrostatic potential maps, which reveal information about molecular stability, reactivity, and intramolecular charge transfer. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological receptors, over time. This is particularly useful for understanding the mechanisms of enzymatic reactions, such as those performed by fluorinases, by revealing the roles of specific amino acid residues in substrate binding and catalysis. chemrxiv.org
NBO and NCI Analysis: Natural Bond Orbital (NBO) analysis provides detailed insight into charge delocalization and hyperconjugative interactions within a molecule, explaining its stability. nih.gov Noncovalent Interaction (NCI) analysis helps to visualize and quantify weak interactions, such as hydrogen bonds, which are critical for molecular conformation and binding. nih.gov
By combining these advanced experimental and computational approaches, researchers can build a comprehensive picture of the structure-property relationships that govern the behavior of this compound, paving the way for its more effective and innovative use. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 3-bromo-N-(2,2,2-trifluoroethyl)aniline, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves bromination of N-(2,2,2-trifluoroethyl)aniline or substitution reactions on pre-brominated aniline derivatives. Key parameters include:
- Brominating Agents: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate at 20–25°C achieves regioselective bromination . Alternatively, N-bromosuccinimide (NBS) in dichloromethane at 0–5°C may be used but with lower yields.
- Solvent Effects: Polar aprotic solvents (e.g., ethyl acetate) enhance solubility and reaction efficiency compared to non-polar solvents.
- Catalysts: Lewis acids like FeCl₃ can accelerate electrophilic aromatic substitution.
Q. Table 1: Comparison of Bromination Methods
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DBDMH | Ethyl acetate | 20–25 | ~75 | |
| NBS | Dichloromethane | 0–5 | ~60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Aromatic protons adjacent to bromine exhibit deshielding (δ 7.2–7.5 ppm, doublet), while the NH group resonates as a singlet (δ 3.5–4.0 ppm) . The trifluoroethyl group shows distinct ¹⁹F NMR signals at δ -70 to -75 ppm.
- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) confirm the molecular formula (C₈H₆BrF₃N).
- X-ray Crystallography: Resolves regiochemistry and steric effects of the trifluoroethyl group .
Q. Table 2: Key NMR Signals
| Proton/Group | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H (C3-Br) | 7.2–7.5 | Doublet | |
| NH (Trifluoroethyl) | 3.5–4.0 | Singlet | |
| CF₃ (¹⁹F NMR) | -70 to -75 | - |
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing trifluoroethyl group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position of the bromine. This enhances stability in Suzuki-Miyaura couplings:
Q. What computational approaches predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates bond dissociation energies (BDEs) to assess thermal stability. The C-Br bond (BDE ~65 kcal/mol) is weaker than C-F bonds, making bromine a potential leaving group under basic conditions.
- Molecular Dynamics (MD): Simulates degradation pathways in aqueous environments, revealing hydrolysis susceptibility at pH > 10 .
Q. Table 3: Predicted Stability Parameters
| Condition | Degradation Pathway | Half-Life (Predicted) | Reference |
|---|---|---|---|
| pH 7 (25°C) | Stable | >6 months | |
| pH 10 (60°C) | Hydrolysis of C-Br bond | ~48 hours |
Q. How can regioselectivity challenges in bromination be addressed for structural analogs?
Methodological Answer:
- Directing Groups: Electron-donating groups (e.g., -NH₂) ortho to the target position enhance bromine incorporation.
- Microwave-Assisted Synthesis: Reduces side reactions by accelerating reaction kinetics (e.g., 100°C, 10 minutes) .
- Competitive Experiments: Compare yields using substrates with varying substituents to map electronic/steric effects .
Q. What role does this compound play in medicinal chemistry research?
Methodological Answer:
- Intermediate for Antivirals: The trifluoroethyl group mimics metabolic stability seen in drugs like Efavirenz, making it a candidate for HIV protease inhibitor scaffolds .
- Bioisosteric Replacement: Bromine serves as a bioisostere for chlorine or methyl groups in structure-activity relationship (SAR) studies.
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
